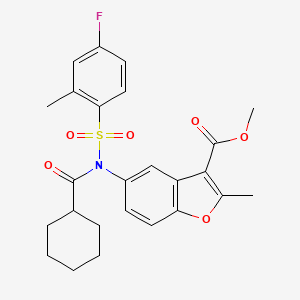![molecular formula C18H15FN4O2 B2677479 2-(2-{[Cyano(4-fluoro-3-nitrophenyl)amino]methyl}phenyl)-2-methylpropanenitrile CAS No. 1444597-62-9](/img/structure/B2677479.png)
2-(2-{[Cyano(4-fluoro-3-nitrophenyl)amino]methyl}phenyl)-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{[Cyano(4-fluoro-3-nitrophenyl)amino]methyl}phenyl)-2-methylpropanenitrile is a complex organic compound characterized by its cyano, fluoro, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[Cyano(4-fluoro-3-nitrophenyl)amino]methyl}phenyl)-2-methylpropanenitrile typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluoroaniline to introduce the nitro group. This is followed by a reaction with cyanomethyl phenyl ketone under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Reduction of Nitro Group: 2-(2-{[Cyano(4-fluoro-3-aminophenyl)amino]methyl}phenyl)-2-methylpropanenitrile.
Reduction of Cyano Group: 2-(2-{[Amino(4-fluoro-3-nitrophenyl)amino]methyl}phenyl)-2-methylpropanenitrile.
Substitution of Fluoro Group: 2-(2-{[Cyano(4-methoxy-3-nitrophenyl)amino]methyl}phenyl)-2-methylpropanenitrile.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound can serve as an intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
The compound’s structure suggests potential biological activity, particularly in the development of pharmaceuticals. It may act as a precursor for drugs targeting specific enzymes or receptors.
Medicine
Due to its potential biological activity, this compound could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
In materials science, the compound could be used in the synthesis of polymers or as a component in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(2-{[Cyano(4-fluoro-3-nitrophenyl)amino]methyl}phenyl)-2-methylpropanenitrile exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The cyano and nitro groups could participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-{[Cyano(4-chloro-3-nitrophenyl)amino]methyl}phenyl)-2-methylpropanenitrile
- 2-(2-{[Cyano(4-bromo-3-nitrophenyl)amino]methyl}phenyl)-2-methylpropanenitrile
- 2-(2-{[Cyano(4-methoxy-3-nitrophenyl)amino]methyl}phenyl)-2-methylpropanenitrile
Uniqueness
The presence of the fluoro group in 2-(2-{[Cyano(4-fluoro-3-nitrophenyl)amino]methyl}phenyl)-2-methylpropanenitrile can significantly influence its reactivity and biological activity compared to its chloro, bromo, or methoxy analogs. Fluorine atoms can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
[2-(2-cyanopropan-2-yl)phenyl]methyl-(4-fluoro-3-nitrophenyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c1-18(2,11-20)15-6-4-3-5-13(15)10-22(12-21)14-7-8-16(19)17(9-14)23(24)25/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYCFPYXCSJJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC=C1CN(C#N)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-((4-methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2677401.png)



![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide](/img/structure/B2677406.png)




![(Z)-ethyl 2-((4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2677415.png)

